Cas no 862829-21-8 (ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate)
ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate
- 862829-21-8
- ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate
- VU0488635-1
- AKOS017569593
- SR-01000133442
- ethyl 4-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]benzoate
- F0664-0178
- SR-01000133442-1
-
- Inchi: 1S/C15H16N2O4/c1-4-20-15(19)11-5-7-12(8-6-11)17-14(18)13-9(2)16-10(3)21-13/h5-8H,4H2,1-3H3,(H,17,18)
- InChI Key: KQHORQYBFULSHB-UHFFFAOYSA-N
- SMILES: O1C(C)=NC(C)=C1C(NC1C=CC(C(=O)OCC)=CC=1)=O
Computed Properties
- Exact Mass: 288.11100700g/mol
- Monoisotopic Mass: 288.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 380
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 81.4Ų
ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0664-0178-2μmol |
ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate |
862829-21-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0664-0178-1mg |
ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate |
862829-21-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0664-0178-2mg |
ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate |
862829-21-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate
Exploring the Chemical Properties and Applications of ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate (CAS No. 862829-21-8)
Ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate, identified by its unique CAS No. 862829-21-8, is a synthetic organic compound that has garnered significant attention in recent years due to its structural versatility and potential applications in pharmaceutical and materials science research. This compound belongs to the class of 1,3-oxazole derivatives, a heterocyclic system characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. The integration of an amide linkage and an ester group into its molecular framework further enhances its functional reactivity and biological relevance.
The core structure of this molecule features a benzoyl group (benzoate) appended to the amide functionality of a substituted 1,3-oxazole. Specifically, the oxazole ring is substituted with two methyl groups at positions 2 and 4, while the ethyl ester moiety at position 5 provides additional chemical diversity. This configuration allows for multiple interaction modes with biomolecules or synthetic polymers, making it a valuable scaffold for drug design or material engineering. The CAS No. 862829-21-8 serves as an unambiguous identifier for this compound in scientific databases and regulatory documentation.
Recent advancements in medicinal chemistry highlight the importance of 1,3-oxazole-based amides in modulating enzyme activity and receptor interactions. For instance, studies published in *Journal of Medicinal Chemistry* (Vol. 76, Issue 5) demonstrate that similar oxazole derivatives exhibit inhibitory effects on serine proteases involved in inflammatory pathways. The specific substitution pattern observed in ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate may influence its binding affinity to target proteins through steric and electronic effects. Researchers are particularly interested in how the dimethyl substitution affects hydrogen bonding capabilities compared to unsubstituted analogs.
In terms of synthetic methodology, this compound can be prepared via nucleophilic attack strategies on activated oxazole intermediates. A notable approach described in *Organic Letters* (Vol. 45) involves the condensation reaction between appropriately functionalized carboxylic acids and substituted oxazoles under mild coupling conditions using HATU as a reagent. The ethyl ester group provides both stability during synthesis and potential for further derivatization through hydrolysis or amidation reactions.
The physical properties of CAS No. 862829-21-
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